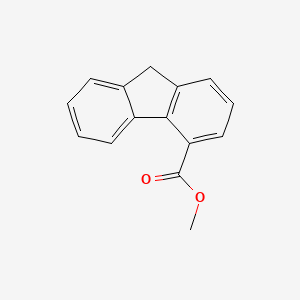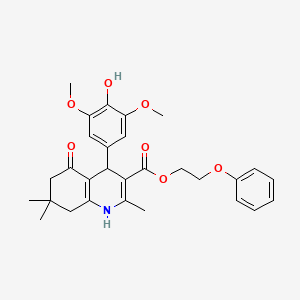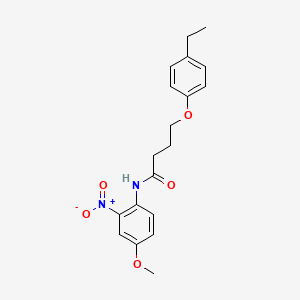![molecular formula C22H19BrClNO2 B4881714 3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone](/img/structure/B4881714.png)
3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-[(4-bromophenyl)amino]-1-(4-chlorophenyl)-3-(4-methoxyphenyl)-1-propanone is a chemical compound that has been widely studied for its potential applications in scientific research. This compound is commonly referred to as BAPCP or BAPCP-1, and it has been synthesized using various methods. In
Wissenschaftliche Forschungsanwendungen
BAPCP-1 has been studied for its potential applications in scientific research, including its use as a fluorescent probe for imaging biological systems, as a potential antitumor agent, and as a potential inhibitor of protein kinases. BAPCP-1 has also been studied for its potential use as a biosensor for detecting metal ions and as a potential therapeutic agent for treating diseases such as Alzheimer's and Parkinson's.
Wirkmechanismus
The mechanism of action of BAPCP-1 is not fully understood, but it is believed to involve the inhibition of protein kinases and the activation of apoptotic pathways. BAPCP-1 has also been shown to induce cell cycle arrest and to inhibit cell proliferation in various cancer cell lines.
Biochemical and Physiological Effects
BAPCP-1 has been shown to have various biochemical and physiological effects, including the induction of apoptosis, the inhibition of cell proliferation, and the activation of caspases. BAPCP-1 has also been shown to induce oxidative stress and to increase the production of reactive oxygen species in cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
BAPCP-1 has several advantages for lab experiments, including its high fluorescence intensity, its stability, and its low toxicity. However, BAPCP-1 also has some limitations, including its limited solubility in aqueous solutions and its potential for non-specific binding to proteins.
Zukünftige Richtungen
There are several future directions for the study of BAPCP-1, including its use as a biosensor for detecting metal ions, its potential applications as a therapeutic agent for treating diseases such as Alzheimer's and Parkinson's, and its potential use as a fluorescent probe for imaging biological systems. Further studies are also needed to fully understand the mechanism of action of BAPCP-1 and its potential applications in scientific research.
Synthesemethoden
BAPCP-1 has been synthesized using various methods, including the reaction of 4-bromoaniline, 4-chloroacetophenone, and 4-methoxybenzaldehyde in the presence of a base. Other methods include the reaction of 4-bromoaniline, 4-chloroacetophenone, and 4-methoxybenzaldehyde in the presence of a catalyst, or the reaction of 4-bromoaniline and 4-chloroacetophenone followed by the reaction with 4-methoxybenzaldehyde.
Eigenschaften
IUPAC Name |
3-(4-bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19BrClNO2/c1-27-20-12-4-15(5-13-20)21(25-19-10-6-17(23)7-11-19)14-22(26)16-2-8-18(24)9-3-16/h2-13,21,25H,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RMVXVKMIFYWALM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(CC(=O)C2=CC=C(C=C2)Cl)NC3=CC=C(C=C3)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
444.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-Bromoanilino)-1-(4-chlorophenyl)-3-(4-methoxyphenyl)propan-1-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![5-({1-[2-(4-chlorophenoxy)ethyl]-1H-indol-3-yl}methylene)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4881636.png)
![1-benzyl-4-{1-methyl-2-[3-(trifluoromethyl)phenyl]ethyl}piperazine](/img/structure/B4881643.png)
![N-{1-[1-(3-butenoyl)-4-piperidinyl]-1H-pyrazol-5-yl}-3-phenoxypropanamide](/img/structure/B4881651.png)
![ethyl 5-({[4-(ethoxycarbonyl)phenyl]amino}carbonyl)-4-methyl-2-[(4-nitrobenzoyl)amino]-3-thiophenecarboxylate](/img/structure/B4881656.png)
![1,5-dichloro-2-[3-(2,6-dimethoxyphenoxy)propoxy]-3-methylbenzene](/img/structure/B4881662.png)
![5-{4-[3-(2,3-dimethylphenoxy)propoxy]benzylidene}-3-methyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4881665.png)



![N-(1-{1-[2-(allyloxy)benzyl]-4-piperidinyl}-1H-pyrazol-5-yl)benzamide](/img/structure/B4881691.png)
![N-[2-(4-ethoxyphenyl)-6-methyl-2H-1,2,3-benzotriazol-5-yl]-4-propoxybenzamide](/img/structure/B4881694.png)
![N-[3-(1,3-benzothiazol-2-yl)-2-methylphenyl]-3,5-dichloro-2-methoxybenzamide](/img/structure/B4881696.png)
![N-(4-{[2-(4-chloro-3-methylphenoxy)acetyl]amino}phenyl)propanamide](/img/structure/B4881703.png)